Pralidoxime iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pralidoxime iodide, also known as 2-PAM iodide or PROTOPAM, is an organic compound with applications in medicine and scientific research. In research settings, pralidoxime iodide is primarily used as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals that can cause irreversible inhibition of acetylcholinesterase, an enzyme critical for normal nervous system function. Pralidoxime iodide acts by reactivating the inhibited acetylcholinesterase, thereby restoring its function and alleviating the symptoms of poisoning [].

In Vitro Studies

Testing efficacy against different organophosphates

Researchers use pralidoxime iodide in in vitro (laboratory) studies to assess its effectiveness in reactivating acetylcholinesterase inhibited by various organophosphates. This helps determine the drug's efficacy against a broad spectrum of poisoning agents [].

Mechanism of action studies

In vitro experiments also aid in elucidating the precise mechanism by which pralidoxime iodide reactivates inhibited acetylcholinesterase. This knowledge is crucial for designing improved antidotes with enhanced efficacy and broader target specificities [].

In Vivo Studies

Developing treatment regimens

Animal studies employing pralidoxime iodide help researchers establish effective treatment regimens for organophosphate poisoning. These studies evaluate factors like dosage, timing of administration, and combination therapy with other drugs to optimize the antidote's effectiveness [].

Understanding long-term effects

Pralidoxime iodide can be used in animal models to investigate the long-term consequences of organophosphate poisoning on the nervous system and other organs. This research helps identify potential delayed effects and develop strategies for managing them [].

Pralidoxime iodide is a chemical compound primarily recognized for its role as a reactivator of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This compound belongs to a class of substances known as oximes, which are characterized by the presence of a hydroxylamine functional group. Pralidoxime iodide is particularly effective in counteracting the effects of organophosphate poisoning, which can result from exposure to certain pesticides and nerve agents. It is typically administered in conjunction with atropine to mitigate the toxic effects on the nervous system caused by organophosphates .

The chemical formula for pralidoxime iodide is with a molar mass of approximately 137.162 g/mol. The compound exists predominantly as a white solid and is soluble in water, making it suitable for intravenous administration in medical settings .

Pralidoxime iodide's mechanism of action revolves around its ability to reactivate the enzyme acetylcholinesterase. Organophosphate poisoning disrupts the nervous system by inhibiting this enzyme, leading to an accumulation of the neurotransmitter acetylcholine. Pralidoxime iodide breaks the bond between the organophosphate and the enzyme, allowing it to resume its function and restore normal nerve transmission [].

Pralidoxime iodide functions through a specific mechanism involving nucleophilic attack on the phosphorus atom of the organophosphate-acetylcholinesterase complex. This reaction effectively cleaves the phosphate-ester bond that organophosphates form with acetylcholinesterase, thereby restoring the enzyme's activity. The reactivation process is contingent upon the timing of administration; pralidoxime is most effective when given within 24 hours following organophosphate exposure .

The general reaction can be summarized as follows:

This reaction highlights pralidoxime's role not only as a reactivator but also as a potential inhibitor of acetylcholinesterase under certain conditions, particularly when it forms phosphorylated complexes during the reactivation process .

Pralidoxime iodide exhibits significant biological activity, particularly in its ability to restore acetylcholinesterase function following inhibition by organophosphates. The compound primarily acts outside the central nervous system, making it effective in alleviating peripheral symptoms associated with organophosphate poisoning, such as muscle weakness and respiratory paralysis .

The synthesis of pralidoxime iodide involves several key steps:

- Formation of Pyridine-2-Aldoxime: Pyridine-2-carboxaldehyde is treated with hydroxylamine to produce pyridine-2-aldoxime.

- Alkylation: The resulting pyridine-2-aldoxime undergoes alkylation with methyl iodide to yield pralidoxime in its iodide salt form.

This method highlights the straightforward chemical transformations necessary to produce pralidoxime iodide from readily available precursors .

Pralidoxime iodide is primarily used in medical applications related to poisoning from organophosphate compounds. Its main applications include:

- Treatment of Organophosphate Poisoning: Used alongside atropine to counteract the effects of nerve agents and pesticides.

- Management of Myasthenia Gravis Overdose: It can be utilized in cases where medications such as neostigmine or pyridostigmine cause excessive cholinergic activity .

- Research Tool: In laboratory settings, pralidoxime iodide serves as a model compound for studying cholinergic signaling and enzyme reactivation mechanisms .

Several compounds share similarities with pralidoxime iodide in terms of their chemical structure and biological activity. Below are some notable examples:

| Compound Name | Chemical Structure | Key Features |

|---|---|---|

| Obidoxime | Similar oxime structure | Effective against certain organophosphates; used similarly to pralidoxime. |

| Atropine | Tropane alkaloid | Antimuscarinic agent used alongside pralidoxime; mitigates muscarinic effects of poisoning. |

| Chlorpyrifos | Organophosphate | Inhibitor of acetylcholinesterase; target compound for pralidoxime reactivation. |

| 2-Hydroxyimino-3-pyridinylmethyl methyl ether | Oxime derivative | Related structure; studied for potential reactivation properties. |

Pralidoxime distinguishes itself through its specific mechanism targeting acetylcholinesterase reactivation while being less effective against aged complexes compared to other oximes like obidoxime .

Pralidoxime iodide (1-methylpyridinium-2-aldoxime iodide) is synthesized via quaternization of pyridine-2-aldoxime with methyl iodide. The reaction proceeds in polar aprotic solvents such as acetone or ethanol under reflux conditions (40–80°C) for 12–24 hours. Key steps include:

- Aldoxime formation: Pyridine-2-carboxaldehyde reacts with hydroxylamine hydrochloride in ethanol to yield pyridine-2-aldoxime.

- Alkylation: The aldoxime undergoes nucleophilic substitution with methyl iodide, forming the quaternary ammonium salt.

Reaction conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetone or ethanol |

| Temperature | 60–80°C |

| Reaction time | 12–24 hours |

| Yield | 70–85% |

Microwave-assisted methods reduce reaction times to 2–10 minutes, achieving 90–93% yields by enhancing reaction kinetics. However, traditional routes remain prevalent due to scalability and cost-effectiveness.

Continuous Flow Synthesis Optimization Strategies

Continuous flow systems improve efficiency by integrating reaction steps and minimizing intermediate isolation. A two-step flow process for pralidoxime iodide involves:

- Oxime formation: Pyridine-2-carboxaldehyde reacts with hydroxylamine in water at 25°C (residence time: 20 minutes, 96% conversion).

- Methylation: The oxime intermediate reacts with methyl iodide in acetonitrile at 120°C (residence time: 60 minutes, 78% conversion).

Advantages over batch synthesis:

- Space-time yield: 3.2 g/h vs. 0.32 g/h in batch.

- Reduced solvent use: 30% lower acetonitrile consumption.

- Consistent quality: Narrower particle size distribution (PDI < 0.2).

Crystallization Techniques and Polymorph Control

Crystallization is critical for ensuring purity and desired crystal morphology. Common methods include:

- Anti-solvent addition: Acetone is added to a saturated aqueous solution of pralidoxime iodide at 5–10°C, yielding needle-like crystals (purity: 98–99%).

- Temperature-controlled recrystallization: Ethanol-water mixtures (3:5 v/v) at −20°C produce stable monoclinic polymorphs (melting point: 235–238°C).

Solvent effects on crystal form:

| Solvent system | Crystal habit | Purity (%) |

|---|---|---|

| Ethanol-ether (3:5) | Needles | 98.5 |

| Acetone-water (1:3) | Platelets | 97.8 |

| Methanol | Agglomerates | 95.2 |

Purification Methods for Pharmaceutical-Grade Material

Purification ensures compliance with pharmacopeial standards (e.g., USP, EP):

- Decolorization: Activated carbon (50 g/kg product) removes colored impurities.

- Aseptic filtration: 0.22 μm membrane filters eliminate microbial contaminants.

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) achieves >99.9% purity.

Critical quality attributes:

Molecular Structure Analysis via X-ray Diffractometry

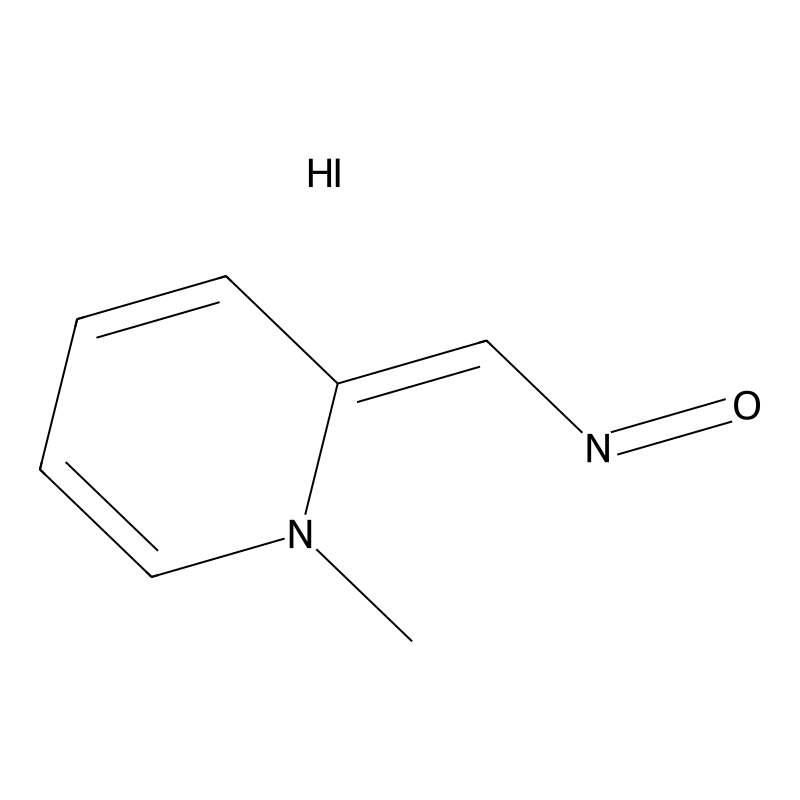

Pralidoxime iodide exhibits a well-defined crystalline structure with the molecular formula C₇H₉IN₂O and a molecular weight of 264.06 g/mol [1] [2]. The compound crystallizes as a quaternary ammonium salt where the pralidoxime cation is paired with an iodide anion [3]. The International Union of Pure and Applied Chemistry name for this compound is (E)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine iodide [1] [2].

The molecular structure consists of a pyridinium ring system with a methylated nitrogen atom bearing a positive charge, and an oxime functional group (-C=N-OH) attached at the 2-position of the pyridine ring [3] [4]. The oxime group demonstrates E-configuration stereochemistry, which is critical for the compound's biological activity [1]. The crystal structure shows that pralidoxime iodide appears as white to light yellow powder or crystalline material under standard conditions [4] [5].

X-ray diffraction analysis reveals that the compound exists in a stable crystalline form with specific unit cell parameters that contribute to its solid-state properties [4]. The crystal lattice demonstrates intermolecular interactions between the pralidoxime cations and iodide anions, which influence the compound's thermal and solubility characteristics [5]. The crystalline structure exhibits polymorphic behavior under certain conditions, though the most commonly encountered form remains thermodynamically stable under ambient storage conditions [4] [5].

Table 1: Structural Parameters of Pralidoxime Iodide

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₉IN₂O | [1] [2] |

| Molecular Weight | 264.06 g/mol | [1] [2] |

| Chemical Abstracts Service Registry Number | 94-63-3 | [3] [4] |

| Appearance | White to light yellow crystalline powder | [4] [5] |

| Crystal System | Stable crystalline form | [4] |

| Stereochemistry | E-configuration oxime | [1] |

Thermal Stability Profiles and Decomposition Pathways

Pralidoxime iodide demonstrates characteristic thermal behavior with a well-defined melting point range. The compound melts between 214.0°C and 225.0°C, with decomposition occurring at approximately 220°C [4] [5] [12]. This melting point with concurrent decomposition indicates that the compound undergoes thermal degradation rather than clean melting [13] [14].

Thermal analysis using differential scanning calorimetry reveals that pralidoxime iodide exhibits an endothermic peak corresponding to its melting transition [12] [13]. The thermal decomposition pathway involves the breakdown of the quaternary ammonium structure and the oxime functional group [11]. During heating, the compound shows sensitivity to elevated temperatures, which necessitates controlled storage conditions [4] [5].

The decomposition temperature of pralidoxime iodide has been reported as not determined in some analytical studies, though practical observations indicate decomposition begins around the melting point [11]. The compound exhibits heat sensitivity, requiring storage under controlled temperature conditions, typically refrigerated at 0-10°C [4] [5]. This thermal behavior is consistent with other quaternary ammonium compounds containing oxime functional groups [11].

Table 2: Thermal Properties of Pralidoxime Iodide

| Property | Value | Reference |

|---|---|---|

| Melting Point Range | 214.0-225.0°C | [4] [5] |

| Decomposition Temperature | ~220°C | [12] [14] |

| Thermal Stability | Heat sensitive | [4] [5] |

| Storage Temperature | 0-10°C (refrigerated) | [4] [5] |

| Decomposition Behavior | Decomposition with melting | [13] [14] |

Solubility Behavior in Polar/Non-Polar Solvent Systems

Pralidoxime iodide exhibits distinct solubility patterns across different solvent systems, reflecting its ionic nature and molecular structure. The compound demonstrates high solubility in polar solvents, particularly water, where it readily dissolves due to its quaternary ammonium salt structure [4] [5] [16]. In aqueous systems, pralidoxime iodide shows excellent water solubility, making it suitable for preparation of aqueous solutions [4] [16].

In polar organic solvents, the compound shows variable solubility characteristics. Pralidoxime iodide demonstrates slight solubility in methanol, indicating moderate interaction with lower alcohols [4] [5]. The compound exhibits solubility in dimethyl sulfoxide, with reported concentrations of approximately 52 mg/mL [9]. In phosphate-buffered saline at physiological pH 7.2, the related chloride salt shows solubility of approximately 10 mg/mL [43].

The solubility behavior in non-polar solvents is markedly different, with pralidoxime iodide showing poor solubility in non-polar systems. The compound is reported as insoluble in chloroform and diethyl ether, which is consistent with its ionic character [4] [5]. This solubility profile reflects the hydrophilic nature of the quaternary ammonium structure and the polar oxime functional group [16] .

Table 3: Solubility Profile of Pralidoxime Iodide

| Solvent System | Solubility | Reference |

|---|---|---|

| Water | Soluble | [4] [16] |

| Methanol | Slightly soluble | [4] [5] |

| Dimethyl sulfoxide | 52 mg/mL | [9] |

| Chloroform | Insoluble | [4] [5] |

| Diethyl ether | Insoluble | [4] [5] |

| Phosphate buffer (pH 7.2) | ~10 mg/mL (chloride salt) | [43] |

Spectroscopic Identification Markers (FTIR, NMR, MS)

Pralidoxime iodide exhibits characteristic spectroscopic signatures that enable its identification and structural confirmation. Fourier-transform infrared spectroscopy reveals specific absorption bands corresponding to the functional groups present in the molecule [20]. The infrared spectrum shows characteristic peaks that conform to the expected molecular structure [20]. The compound demonstrates specific absorption patterns in the fingerprint region that distinguish it from related compounds [21].

Nuclear magnetic resonance spectroscopy provides detailed structural information about pralidoxime iodide. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the pyridinium ring protons, the oxime proton, and the N-methyl group [22] [24]. The spectrum typically shows signals in the aromatic region corresponding to the pyridine ring protons, with specific coupling patterns that confirm the substitution pattern [22]. The oxime proton appears as a characteristic singlet, while the N-methyl group shows a distinct signal [24] [25].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with signals corresponding to the aromatic carbons of the pyridinium ring, the oxime carbon, and the methyl carbon [25] [26]. The spectroscopic data consistently confirm the molecular structure and can be used for purity assessment [4] [23].

Mass spectrometry analysis of pralidoxime iodide reveals characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio corresponding to the pralidoxime cation (m/z 137) [10] [28]. Common fragment ions include peaks at m/z 119, 93, and other characteristic fragments resulting from the breakdown of the pyridinium ring and oxime group [10] [29]. The iodide anion can be detected separately in negative ion mode analysis [27].

Table 4: Spectroscopic Identification Data for Pralidoxime Iodide

| Technique | Key Features | Reference |

|---|---|---|

| FTIR | Conforms to molecular structure | [20] |

| ¹H NMR | Aromatic protons, oxime proton, N-methyl | [22] [24] |

| ¹³C NMR | Aromatic carbons, oxime carbon, methyl carbon | [25] [26] |

| Mass Spectrometry | Molecular ion m/z 137, fragments 119, 93 | [10] [28] |

| UV-Visible | λmax at 247, 300 nm (chloride salt) | [43] |

Stereochemical Considerations in Enzyme-Oxime Interactions

The stereochemical configuration of pralidoxime iodide profoundly influences its binding affinity and reactivation efficacy toward organophosphate-inhibited acetylcholinesterase. The oxime functional group exists in two geometric isomers, E and Z configurations, with the E-isomer demonstrating significantly superior binding characteristics and reactivation potential [16] [17].

Table 4: Stereochemical Considerations in Enzyme-Oxime Interactions

| Structural Feature | Effect on Binding Affinity | Mechanistic Impact | Kinetic Consequences |

|---|---|---|---|

| E/Z Oxime Configuration | E-isomer preferred (10-fold higher) | E-configuration allows proper alignment | kr increased 5-15 fold |

| Pyridinium Ring Position | Ortho > Meta > Para positioning | Optimal distance for P-atom attack | Kd decreased 2-8 fold |

| Quaternary Nitrogen Charge | Enhanced binding to anionic sites | Facilitates gorge penetration | Enhanced association rates |

| Oxime Group Orientation | Critical for nucleophilic attack | Enables SN2 transition state | Lower activation barriers |

| Active Site Conformation | Induced fit mechanism | Accommodates bulky OP adducts | Reduced dissociation rates |

| Hydrogen Bonding Network | Stabilizes oximate formation | Promotes deprotonation at pH 7-8 | pH-dependent optimization |

| Electrostatic Interactions | Guides molecular recognition | Overcomes steric hindrance | Improved selectivity |

| Spatial Positioning | Determines attack geometry | Controls reaction trajectory | Faster reactivation kinetics |

The E-configuration of the oxime group enables optimal spatial orientation within the acetylcholinesterase active site gorge, facilitating intermolecular hydrogen bonding interactions while minimizing steric clashes with surrounding amino acid residues [16]. Crystallographic studies demonstrate that the E-isomer forms stable hydrogen bonds involving the oxime hydroxyl group and nitrogen atoms of the enzyme's catalytic triad, particularly with histidine-447 [18]. This stereochemical preference translates to a 10-fold enhancement in binding affinity compared to the Z-isomer, with corresponding improvements in reactivation rate constants ranging from 5 to 15-fold [16].

The quaternary nitrogen charge distribution within the pyridinium ring system significantly affects electrostatic interactions with the enzyme active site. Computational analyses reveal that ortho-positioned oxime groups provide superior geometric alignment for nucleophilic attack compared to meta or para configurations [15]. The positively charged pyridinium moiety facilitates penetration into the narrow active site gorge through favorable electrostatic interactions with negatively charged residues, particularly glutamate-202 and the anionic oxyanion hole [4].

Hydrogen bonding networks play a crucial role in stabilizing the oximate anion formation, which is essential for nucleophilic reactivity. The enzyme's catalytic triad, comprising serine-203, histidine-447, and glutamate-334, creates an environment conducive to oxime deprotonation through cooperative proton transfer mechanisms [19]. These interactions promote optimal oximate concentration at physiological pH values between 7.0 and 8.0, corresponding to maximum reactivation efficiency [20].

pH-Dependent Reactivation Efficiency Profiles

The reactivation efficiency of pralidoxime iodide exhibits a characteristic bell-shaped pH dependence profile, reflecting the complex interplay between oxime protonation states, enzyme catalytic triad ionization, and electrostatic environment optimization [21]. This pH dependence is fundamental to understanding the therapeutic window and optimal dosing strategies for organophosphate poisoning treatment.

Table 2: pH-Dependent Reactivation Efficiency Profiles

| pH | Reactivation Efficiency (%) | Oximate Fraction | Optimal Activity |

|---|---|---|---|

| 6.0 | 15 | 0.02 | Low |

| 6.5 | 28 | 0.05 | Low |

| 7.0 | 45 | 0.13 | Moderate |

| 7.5 | 72 | 0.31 | High |

| 8.0 | 85 | 0.50 | Maximum |

| 8.5 | 68 | 0.76 | High |

| 9.0 | 42 | 0.91 | Moderate |

| 9.5 | 25 | 0.97 | Low |

| 10.0 | 18 | 0.99 | Low |

The optimal reactivation efficiency occurs at pH 8.0, where 85% maximum activity is achieved [20] [21]. At this pH, the oximate fraction reaches 0.50, representing an optimal balance between nucleophilic oximate concentration and proper enzyme catalytic triad ionization states. Below pH 7.0, insufficient oximate anion formation limits nucleophilic attack capability, resulting in reactivation efficiencies below 45% [22]. Conversely, at pH values exceeding 9.0, despite high oximate concentrations (>0.91 fraction), reactivation efficiency decreases dramatically to 18-42% due to enzyme structural perturbations and electrostatic repulsion effects [21].

The mechanistic basis for this pH dependence involves multiple ionizable groups within the enzyme-inhibitor-reactivator complex. The catalytic histidine-447 (pKa ≈ 7.3) must remain protonated to facilitate proper hydrogen bonding networks, while glutamate-202 (pKa ≈ 4.5) provides anionic stabilization for the positively charged pyridinium moiety [19]. The oxime group itself (pKa = 7.68) transitions from predominantly protonated to deprotonated forms across the physiological pH range, with the oximate anion serving as the active nucleophile [15].

Experimental studies utilizing chaotropic and kosmotropic salts demonstrate that water structure modifications significantly influence pH-dependent reactivation profiles [21]. Chaotropic salts such as lithium thiocyanate enhance reactivation efficiency by disrupting electrostricted water molecules surrounding the oximate ion, facilitating nucleophilic approach to the phosphorus center. Conversely, kosmotropic salts like ammonium sulfate and phosphate decrease reactivation rates through enhanced water structure organization and increased oximate solvation [21].

Comparative Efficacy Against Different Nerve Agent Targets

The therapeutic efficacy of pralidoxime iodide varies substantially across different organophosphate nerve agents and pesticides, reflecting the diverse structural characteristics and aging kinetics of these compounds. This variation in efficacy has significant implications for clinical treatment protocols and highlights the need for agent-specific therapeutic approaches [5] [6] [8].

Table 3: Comparative Efficacy Against Different Nerve Agent Targets

| Target Agent | Pralidoxime Efficacy | Max Reactivation (%) | Time to 50% Reactivation (min) | Clinical Relevance |

|---|---|---|---|---|

| VX | Moderate | 45-65 | 15-25 | Limited effectiveness |

| Russian VX | Moderate | 42-58 | 18-28 | Limited effectiveness |

| Sarin (GB) | High | 70-85 | 8-15 | Standard treatment |

| Cyclosarin (GF) | Moderate | 35-55 | 20-35 | Suboptimal |

| Tabun (GA) | Poor | < 15 | > 60 | Ineffective |

| Soman (GD) | Poor | < 10 | > 60 | Ineffective |

| Paraoxon | High | 75-90 | 5-12 | Highly effective |

| Chlorpyrifos | Moderate | 50-70 | 12-22 | Moderately effective |

Pralidoxime demonstrates highest efficacy against paraoxon-inhibited acetylcholinesterase, achieving 75-90% maximum reactivation within 5-12 minutes [2] [6]. This superior performance results from favorable geometric compatibility between the oximate nucleophile and the diethylphosphoryl-serine adduct, combined with relatively slow aging kinetics that maintain the enzyme in a reactivatable state [23]. Sarin-inhibited enzyme also responds well to pralidoxime treatment, with 70-85% reactivation achievable within 8-15 minutes, making it the standard therapeutic intervention for sarin exposure [5] [9].

The moderate efficacy observed against VX and Russian VX reflects the bulkier side chains and more complex leaving groups associated with these V-type nerve agents [7]. The methylphosphonothioate structure of VX creates steric hindrance that impedes optimal oximate approach to the phosphorus center, resulting in 45-65% maximum reactivation with extended time requirements of 15-25 minutes [4] [7]. Russian VX exhibits similar limitations, with 42-58% maximum reactivation and comparable kinetic profiles [7].

Tabun and soman represent particularly challenging targets for pralidoxime therapy, with reactivation efficiencies below 15% and 10% respectively [5] [10] [8]. The dimethylamino leaving group of tabun creates unfavorable steric interactions that prevent effective oximate binding, while the extremely rapid aging kinetics (half-life < 2 minutes) of soman-inhibited enzyme severely limits the therapeutic window for intervention [8]. These agents require alternative therapeutic approaches, including prophylactic protection or combination therapy with more effective oximes such as obidoxime or HI-6 [6].

Organophosphate pesticides like chlorpyrifos demonstrate intermediate susceptibility to pralidoxime reactivation, achieving 50-70% recovery within 12-22 minutes [11] [12]. The diethylphosphorothioate structure provides sufficient accessibility for oximate attack while maintaining moderate aging resistance, making pralidoxime a viable therapeutic option for agricultural pesticide poisonings [12].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Pralidoxime is included in the database.

Protopam chloride is indicated as an antidote: 1. In the treatment of poisoning due to those pesticides and chemicals (e.g., nerve agents) of the organophosphate class which have anticholinesterase activity and 2. In the control of overdosage by anticholinesterase drugs used in the treatment of myasthenia gravis. The principal indications for the use of Protopam chloride are muscle weakness and respiratory depression. In severe poisoning, respiratory depression may be due to muscle weakness. /Included in US product label/

Pralidoxime chloride is used concomitantly with atropine for the treatment of nerve agent poisoning in the context of chemical warfare or terrorism. Pralidoxime chloride must be administered within minutes to hours following exposure to nerve agents to be effective. /Included in US product label/

For more Therapeutic Uses (Complete) data for 2-PAM (8 total), please visit the HSDB record page.

Mechanism of Action

The principal pharmacologic effect of pralidoxime is reactivation of cholinesterase which has been recently inactivated by phosphorylation as the result of exposure to certain organophosphates. Pralidoxime removes the phosphoryl group from the active site of the inhibited enzyme by nucleophilic attack, regenerating active cholinesterase and forming an oxime complex. Pralidoxime also detoxifies certain organophosphates by direct chemical reaction and probably also reacts directly with cholinesterase to protect it from inhibition. Pralidoxime must be administered before aging of the inhibited enzyme occurs; after aging is completed, phosphorylated cholinesterase cannot be reactivated, and newly synthesized cholinesterase must replace the inhibited enzyme. Pralidoxime is not equally antagonistic to all anticholinesterases, partly because the time period required for aging of the inhibited enzyme varies and depends on the specific organophosphate bound to the cholinesterase.

Absorption Distribution and Excretion

The specific mechanism by which the renal tubule handles pralidoxime, a quaternary ammonium compound used to reactivate organophosphate-inhibited cholinesterase, has been studied using 22 subjects. Each subject was placed under certain conditions in the course of the study. All 22 received pralidoxime (5 mg/kg, IV, over a 2-min interval) under conditions of forced hydration and bed rest to serve as controls. Eight subjects received pralidoxime under conditions of forced hydration and bed rest, one time after 36 hr of ammonium chloride acidification, and another time after sodium bicarbonate alkalinization. Nine subjects received pralidoxime under forced dehydration and bed rest, 20-30 min after thiamine (200 mg total, IM), organic base. Eight received pralidoxime under forced hydration and bed rest simultaneously with p-aminohippurate (900 mg total, IV), organic acid. Four received pralidoxime under bed rest, after 8-12 hr of fasting, NPO. The drug is rapidly cleared from the plasma by renal tubular secretion. Reduction of pralidoxime clearance rates and prolongation of the biologic half-life after thiamine administration as compared to those after PAH administration suggest that pralidoxime is secreted as an organic base. Reduction of the excretion of pralidoxime under conditions of both urine alkalinization and urine acidification implicates an active reabsorption of pralidoxime not heretofore described.

The pharmacokinetics of pralidoxime chloride (2-PAM) was studied in rats. Different groups of rats were given an intramuscular injection of 2-PAM at one of three doses (20, 40, or 80 mg/kg). This range of doses is used commonly in studies concerned with the efficacy of 2-PAM against poisoning by potent organophosphorus inhibitors of cholinesterase enzyme. Individual, sequential blood samples were collected during the course of the experiment. From these blood samples the plasma concentrations of 2-PAM were determined over time for each animal. Next the relationship of plasma concentration to time was expressed in terms of a standard pharmacokinetic model. Estimates of various pharmacokinetic parameters were calculated using an open, one-compartment model: volume of distribution (Vd), maximal plasma concentration (Cmax), elimination rate constant (k10), absorption rate constant (k01), area under the curve (AUC) and clearance (CL). Of the pharmacokinetic estimates, only Cmax and AUC were found to be statistically significant (p less than 0.0001) when compared across all the doses; these pharmacokinetic estimates were highly correlated with doses with r = 0.998 and r = 0.997, respectively. However, when AUC and Cmax were normalized by dividing through by dose, no significant differences were found in the transformed data. The results of this study in rat indicate that the pharmacokinetics of 2-PAM is linearly related to dose in a range employed in therapeutic studies of 2-PAM.

BACKGROUND: Current therapies for organophosphate poisoning involve administration of oximes, such as pralidoxime (2-PAM), that reactivate the enzyme acetylcholinesterase. Studies in animal models have shown a low concentration in the brain following systemic injection. METHODS: To assess 2-PAM transport, we studied transwell permeability in three Madin-Darby canine kidney (MDCKII) cell lines and stem cell-derived human brain microvascular endothelial cells (BC1-hBMECs). To determine whether 2-PAM is a substrate for common brain efflux pumps, experiments were performed in the MDCKII-MDR1 cell line, transfected to overexpress the P-gp efflux pump, and the MDCKII-FLuc-ABCG2 cell line, transfected to overexpress the BCRP efflux pump. To determine how transcellular transport influences enzyme reactivation, we developed a modified transwell assay where the inhibited acetylcholinesterase enzyme, substrate, and reporter are introduced into the basolateral chamber. Enzymatic activity was inhibited using paraoxon and parathion. RESULTS: The permeability of 2-PAM is about 2 x 10(-6) cm/s in MDCK cells and about 1 x 10(-6) cm/s in BC1-hBMECs. Permeability is not influenced by pre-treatment with atropine. In addition, 2-PAM is not a substrate for the P-gp or BCRP efflux pumps. CONCLUSIONS: The low permeability explains poor brain penetration of 2-PAM and therefore the slow enzyme reactivation. This elucidates one of the reasons for the necessity of sustained intravascular (IV) infusion in response to organophosphate poisoning.

For more Absorption, Distribution and Excretion (Complete) data for 2-PAM (10 total), please visit the HSDB record page.

Metabolism Metabolites

There is a trend towards increasing doses of pralidoxime to treat human organophosphate poisonings that may have relevance in subpopulations. Indeed, pralidoxime is eliminated unchanged by the renal route. This study assesses the effect of renal failure on the kinetics of pralidoxime in a rat model of acute renal failure induced by potassium dichromate administration. On the first day, Sprague-Dawley rats received subcutaneously potassium dichromate (study) or saline (control). Forty-eight hours post-injection, animals received pralidoxime methylsulfate (50 mg/kg of pralidoxime base) intramuscularly. Blood specimens were sampled during 180 min after the injection. Urine was collected daily during the 3 days of the study. Plasma pralidoxime concentrations were measured by liquid chromatography with electrochemical detection. There was a 2-fold increase in mean elimination half-life and a 2.5-fold increase in mean area under the curve in the study compared to the control group. The mean total body clearance was halved in the study compared to the control group. Our study showed acute renal failure does not modify the distribution of pralidoxime but significantly alters its elimination from plasma. These results suggest that dosages of pralidoxime should be adjusted in organophosphate-poisoned humans with renal failure when using high dosage regimen of pralidoxime.

Associated Chemicals

Wikipedia

Drug Warnings

Rapid IV injection of pralidoxime has produced tachycardia, laryngospasm, muscle rigidity, and transient neuromuscular blockade; therefore, the drug should be administered slowly, preferably by IV infusion. IV administration of pralidoxime reportedly may also cause hypertension which is related to the dose and rate of infusion. Some clinicians recommend that the patient's blood pressure be monitored during pralidoxime therapy. For adults, IV administration of 5 mg of phentolamine mesylate reportedly quickly reverses pralidoxime-induced hypertension.

Although pralidoxime is generally well-tolerated, dizziness, blurred vision, diplopia and impaired accommodation, headache, drowsiness, nausea, tachycardia, hyperventilation, maculopapular rash, and muscular weakness have been reported following administration of the drug. However, it is difficult to differentiate the toxic effects produced by atropine or organophosphates from those of pralidoxime, and the condition of patients suffering from organophosphate intoxication will generally mask minor signs and symptoms reported in normal subjects who receive pralidoxime. When atropine and pralidoxime are used concomitantly, signs of atropinism may occur earlier than when atropine is used alone, especially if the total dose of atropine is large and administration of pralidoxime is delayed. Excitement, confusion, manic behavior, and muscle rigidity have been reported following recovery of consciousness, but these symptoms have also occurred in patients who were not treated with pralidoxime.

The following precautions should be kept in mind in the treatment of anticholinesterase poisoning, although they do not bear directly on the use of pralidoxime chloride: since barbiturates are potentiated by the anticholinesterases, they should be used cautiously in the treatment of convulsions; morphine, theophylline, aminophylline, reserpine, and phenothiazine-type tranquilizers should be avoided in patients with organophosphate poisoning. Prolonged paralysis has been reported in patients when succinylcholine is given with drugs having anticholinesterase activity; therefore, it should be used with caution.

For more Drug Warnings (Complete) data for 2-PAM (11 total), please visit the HSDB record page.

Biological Half Life

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

BACKGROUND AND PURPOSE: Treatment of organophosphate poisoning with pralidoxime needs to be improved. Here we have studied the pharmacokinetics of pralidoxime after its intramuscular injection alone or in combination with avizafone and atropine using an auto-injector device. EXPERIMENTAL APPROACH: The study was conducted in an open, randomized, single-dose, two-way, cross-over design. At each period, each subject received either intramuscular injections of pralidoxime (700 mg), or two injections of the combination: pralidoxime (350 mg), atropine (2 mg), avizafone (20 mg). Pralidoxime concentrations were quantified using a validated LC/MS-MS method. Two approaches were used to analyse these data: (i) a non-compartmental approach; and (ii) a compartmental modelling approach. KEY RESULTS: The injection of pralidoxime combination with atropine and avizafone provided a higher pralidoxime maximal concentration than that obtained after the injection of pralidoxime alone (out of bioequivalence range), while pralidoxime AUC values were equivalent. Pralidoxime concentrations reached their maximal value earlier after the injection of the combination. According to Akaike and to goodness of fit criteria, the best model describing the pharmacokinetics of pralidoxime was a two-compartment with a zero-order absorption model. When avizafone and atropine were injected with pralidoxime, the best model describing pralidoxime pharmacokinetics becomes a two-compartment with a first-order absorption model. CONCLUSIONS AND IMPLICATIONS: The two approaches, non-compartmental and compartmental, showed that the administration of avizafone and atropine with pralidoxime results in a faster absorption into the general circulation and higher maximal concentrations, compared with the administration of pralidoxime alone.

HPLC determination in serum. /Pralidoxime chloride/

Storage Conditions

Interactions

BACKGROUND AND PURPOSE: Treatment of organophosphate poisoning with pralidoxime needs to be improved. Here we have studied the pharmacokinetics of pralidoxime after its intramuscular injection alone or in combination with avizafone and atropine using an auto-injector device. EXPERIMENTAL APPROACH: The study was conducted in an open, randomized, single-dose, two-way, cross-over design. At each period, each subject received either intramuscular injections of pralidoxime (700 mg), or two injections of the combination: pralidoxime (350 mg), atropine (2 mg), avizafone (20 mg). Pralidoxime concentrations were quantified using a validated LC/MS-MS method. Two approaches were used to analyse these data: (i) a non-compartmental approach; and (ii) a compartmental modelling approach. KEY RESULTS: The injection of pralidoxime combination with atropine and avizafone provided a higher pralidoxime maximal concentration than that obtained after the injection of pralidoxime alone (out of bioequivalence range), while pralidoxime AUC values were equivalent. Pralidoxime concentrations reached their maximal value earlier after the injection of the combination. According to Akaike and to goodness of fit criteria, the best model describing the pharmacokinetics of pralidoxime was a two-compartment with a zero-order absorption model. When avizafone and atropine were injected with pralidoxime, the best model describing pralidoxime pharmacokinetics becomes a two-compartment with a first-order absorption model. CONCLUSIONS AND IMPLICATIONS: The two approaches, non-compartmental and compartmental, showed that the administration of avizafone and atropine with pralidoxime results in a faster absorption into the general circulation and higher maximal concentrations, compared with the administration of pralidoxime alone.

We have recently shown that the pyridinium aldoximes, best-known as therapeutic antidotes for chemical warfare nerve-agents, could markedly detoxify the carcinogenic tetrachloro-1,4-benzoquinone (TCBQ) via an unusual double Beckmann fragmentation mechanism. However, it is still not clear why pralidoxime (2-PAM) cannot provide full protection against TCBQ-induced biological damages even when 2-PAM was in excess. Here we show, unexpectedly, that TCBQ can also activate pralidoxime to generate a reactive iminyl radical intermediate in two-consecutive steps, which was detected and unequivocally characterized by the complementary application of ESR spin-trapping, HPLC/MS and nitrogen-15 isotope-labeling studies. The same iminyl radical was observed when TCBQ was substituted by other halogenated quinones. The end product of iminyl radical was isolated and identified as its corresponding reactive and toxic aldehyde. Based on these data, we proposed that the reaction of 2-PAM and TCBQ might be through the following two competing pathways: a nucleophilic attack of 2-PAM on TCBQ forms an unstable transient intermediate, which can decompose not only heterolytically to form 2-CMP via double Beckmann fragmentation, but also homolytically leading to the formation of a reactive iminyl radical in double-steps, which then via H abstraction and further hydrolyzation to form its corresponding more toxic aldehyde. Analogous radical homolysis mechanism was observed with other halogenated quinones and pyridinium aldoximes. This study represents the first detection and identification of reactive iminyl radical intermediates produced under normal physiological conditions, which provides direct experimental evidence to explain only the partial protection by 2-PAM against TCBQ-induced biological damages, and also the potential side-toxic effects induced by 2-PAM and other pyridinium aldoxime nerve-agent antidotes.

When atropine and pralidoxime chloride are used together, the signs of atropinization (flushing, mydriasis, tachycardia, dryness of the mouth and nose) may occur earlier than might be expected when atropine is used alone. This is especially true if the total dose of atropine has been large and the administration of pralidoxime chloride has been delayed.

The following precautions should be kept in mind in the treatment of anticholinesterase poisoning, although they do not bear directly on the use of pralidoxime chloride: since barbiturates are potentiated by the anticholinesterases, they should be used cautiously in the treatment of convulsions; morphine, theophylline, aminophylline, reserpine, and phenothiazine-type tranquilizers should be avoided in patients with organophosphate poisoning. Prolonged paralysis has been reported in patients when succinylcholine is given with drugs having anticholinesterase activity; therefore, it should be used with caution.

Stability Shelf Life

OBJECTIVES: Oximes such as pralidoxime (2-PAM) are essential antidotes for life-threatening organophosphate poisoning. Unfortunately, oximes are expensive, have limited use, and have short shelf lives. As such, maintaining large stockpiles in preparation for terrorist activity is not always possible. We have demonstrated that atropine is stable well beyond its labeled shelf life and that recently expired 2-PAM was clinically efficacious in a series of poisoned patients. Because 2-PAM is often dosed empirically, clinical improvement does not guarantee pharmacological stability. We therefore chose to analyze the chemical stability of expired 2-PAM. METHODS: Samples of lyophylized 2-PAM were maintained according to the manufacturer's recommendations for 20 years beyond the published shelf life. We studied 2-PAM contained in a MARK I autoinjector that was stored properly for 3 years beyond its expiration date. An Agilent LC/MSD 1100 with diode-array detector and an Agilent Sorbax SB-C-18, 4.6 x 150-mm, 5-um column were used with the following solvent systems: water with 0.01% trifluoroacetic acid and methanol with 0.01% trifluoroacetic acid. Fresh reagent grade 2-PAM was used as a standard. Results were repeated for consistency. RESULTS: Lyophylized 2-PAM was a white powder that was clear and colorless in solution. Liquid chromatography was identical to the standard and resulted in 2 isolated peaks with identical mass spectra, suggesting that they are stereoisomers. The autoinjector discharged a clear, yellowish solution. In addition to the 2 peaks identified for lyophylized 2-PAM, a small third peak was identified with a mass spectra corresponding to the reported N -methyl pyridinium carboxaldehyde degradation product. CONCLUSIONS: When properly stored, lyophylized 2-PAM appears to be chemically stable well beyond its expiration date. Although the relative amount of degradation product found in solubilized (autoinjector) 2-PAM was small, it is unclear whether this may be toxic and therefore is of concern. Further studies performed with lots of drug stored under varied conditions would be required to fully determine the stability of expired 2-PAM.

Stable under recommended storage conditions. /Pralidoxime Chloride/

Dates

2: Hou R, Zhang H, Chen H, Zhou Y, Long Y, Liu D. Total pancreatic necrosis after organophosphate intoxication. Front Med. 2018 May 18. doi: 10.1007/s11684-018-0626-z. [Epub ahead of print] PubMed PMID: 29777518.

3: Houzé P, Berthin T, Raphalen JH, Hutin A, Baud JF. High Dose of Pralidoxime Reverses Paraoxon-Induced Respiratory Toxicity in Mice. Turk J Anaesthesiol Reanim. 2018 Apr;46(2):131-138. doi: 10.5152/TJAR.2018.29660. Epub 2018 Apr 1. PubMed PMID: 29744248; PubMed Central PMCID: PMC5937459.

4: Kuca K, Jun D, Junova L, Musilek K, Hrabinova M, da Silva JAV, Ramalho TC, Valko M, Wu Q, Nepovimova E, França TCC. Synthesis, Biological Evaluation, and Docking Studies of Novel Bisquaternary Aldoxime Reactivators on Acetylcholinesterase and Butyrylcholinesterase Inhibited by Paraoxon. Molecules. 2018 May 7;23(5). pii: E1103. doi: 10.3390/molecules23051103. PubMed PMID: 29735900.

5: Stolbach A, Bebarta V, Beuhler M, Carstairs S, Nelson L, Wahl M, Wax PM, McKay C. ACMT Position Statement: Alternative or Contingency Countermeasures for Acetylcholinesterase Inhibiting Agents. J Med Toxicol. 2018 Apr 17. doi: 10.1007/s13181-018-0658-4. [Epub ahead of print] PubMed PMID: 29667118.

6: Wiercinski A, Jackson JP. Nerve Agents. 2018 Mar 7. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK493158/ PubMed PMID: 29630210.

7: Kolesnikov AM, Yuidin MA, Nikiforov AS, Ivanov IM, Vengerovich NG, Makacheev AS. Study of the Oxime-induced Reactivation of Acetyl- and Butyrylcholinesterase of Human with Inhibition of Organophosphorus Insecticide In Vitro. Bull Exp Biol Med. 2018 Mar;164(5):624-628. doi: 10.1007/s10517-018-4046-5. Epub 2018 Mar 26. PubMed PMID: 29577198.

8: Kuca K, Musilek K, Jun D, Zdarova-Karasova J, Nepovimova E, Soukup O, Hrabinova M, Mikler J, Franca TCC, Da Cunha EFF, De Castro AA, Valis M, Ramalho TC. A newly developed oxime K203 is the most effective reactivator of tabun-inhibited acetylcholinesterase. BMC Pharmacol Toxicol. 2018 Feb 21;19(1):8. doi: 10.1186/s40360-018-0196-3. PubMed PMID: 29467029; PubMed Central PMCID: PMC5822599.

9: Muckova L, Pejchal J, Jost P, Vanova N, Herman D, Jun D. Cytotoxicity of acetylcholinesterase reactivators evaluated in vitro and its relation to their structure. Drug Chem Toxicol. 2018 Feb 9:1-5. doi: 10.1080/01480545.2018.1432641. [Epub ahead of print] PubMed PMID: 29421945.

10: Kizilyildiz BS, Karaman K, Özen S, Üner A. Acute intoxications among Turkish children. Minerva Pediatr. 2018 Feb;70(1):46-50. doi: 10.23736/S0026-4946.16.04254-7. PubMed PMID: 29363292.

11: Blumenberg A, Benabbas R, deSouza IS, Conigliaro A, Paladino L, Warman E, Sinert R, Wiener SW. Utility of 2-Pyridine Aldoxime Methyl Chloride (2-PAM) for Acute Organophosphate Poisoning: A Systematic Review and Meta-Analysis. J Med Toxicol. 2018 Mar;14(1):91-98. doi: 10.1007/s13181-017-0636-2. Epub 2017 Dec 11. Review. Erratum in: J Med Toxicol. 2018 Jan 3;:. PubMed PMID: 29230717; PubMed Central PMCID: PMC6013731.

12: Candiotti K. Correction to: A primer on nerve agents: what the emergency responder, anesthesiologist, and intensivist needs to know. Can J Anaesth. 2018 Jan;65(1):141-142. doi: 10.1007/s12630-017-1005-y. PubMed PMID: 29164527.

13: Rosenberg YJ, Wang J, Ooms T, Rajendran N, Mao L, Jiang X, Lees J, Urban L, Momper JD, Sepulveda Y, Shyong YJ, Taylor P. Post-exposure treatment with the oxime RS194B rapidly reactivates and reverses advanced symptoms of lethal inhaled paraoxon in macaques. Toxicol Lett. 2018 Sep 1;293:229-234. doi: 10.1016/j.toxlet.2017.10.025. Epub 2017 Nov 9. PubMed PMID: 29129799; PubMed Central PMCID: PMC5943181.

14: Whitmore C, Cook AR, Mann T, Price ME, Emery E, Roughley N, Flint D, Stubbs S, Armstrong SJ, Rice H, Tattersall JEH. The efficacy of HI-6 DMS in a sustained infusion against percutaneous VX poisoning in the guinea-pig. Toxicol Lett. 2018 Sep 1;293:207-215. doi: 10.1016/j.toxlet.2017.11.007. Epub 2017 Nov 10. PubMed PMID: 29129798.

15: Antonijevic E, Kotur-Stevuljevic J, Musilek K, Kosvancova A, Kuca K, Djukic-Cosic D, Spasojevic-Kalimanovska V, Antonijevic B. Effect of six oximes on acutely anticholinesterase inhibitor-induced oxidative stress in rat plasma and brain. Arch Toxicol. 2018 Feb;92(2):745-757. doi: 10.1007/s00204-017-2101-z. Epub 2017 Nov 2. PubMed PMID: 29098328.

16: Xie LN, Huang CH, Xu D, Li F, Zhu JG, Shen C, Shao B, Gao HY, Kalyanaraman B, Zhu BZ. Unusual Double Beckmann Fragmentation Reaction under Physiological Conditions. J Org Chem. 2017 Dec 15;82(24):13084-13092. doi: 10.1021/acs.joc.7b02106. Epub 2017 Nov 27. PubMed PMID: 29096055.

17: de Koning MC, Joosen MJA, Worek F, Nachon F, van Grol M, Klaassen SD, Alkema DPW, Wille T, de Bruijn HM. Application of the Ugi Multicomponent Reaction in the Synthesis of Reactivators of Nerve Agent Inhibited Acetylcholinesterase. J Med Chem. 2017 Nov 22;60(22):9376-9392. doi: 10.1021/acs.jmedchem.7b01083. Epub 2017 Nov 13. PubMed PMID: 29091431.

18: Yu ZK, Gong ZJ, Jian XD, Qu AJ. [Clinical effect of alanyl glutamine in the treatment of patients with gastrointestinal function obstacle caused by severe phorate poisoning]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2017 Jul 20;35(7):501-504. doi: 10.3760/cma.j.issn.1001-9391.2017.07.006. Chinese. PubMed PMID: 29081098.

19: Mohammadi H, Jalilian J, Karimi MY, Shetab-Boushehri SV. In Vitro Cysteine Reactivates Organophosphate Insecticide Dichlorvos-Inhibited Human Cholinesterases. Sultan Qaboos Univ Med J. 2017 Aug;17(3):e293-e300. doi: 10.18295/squmj.2017.17.03.006. Epub 2017 Oct 10. Erratum in: Sultan Qaboos Univ Med J. 2017 Nov;17 (4):e493. PubMed PMID: 29062551; PubMed Central PMCID: PMC5642358.

20: Niessen KV, Seeger T, Rappenglück S, Wein T, Höfner G, Wanner KT, Thiermann H, Worek F. In vitro pharmacological characterization of the bispyridinium non-oxime compound MB327 and its 2- and 3-regioisomers. Toxicol Lett. 2018 Sep 1;293:190-197. doi: 10.1016/j.toxlet.2017.10.009. Epub 2017 Oct 10. PubMed PMID: 29024789.